(E)-N-allyl-2-fluorocyclohexan-1-imine
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Overview
Description
(E)-N-allyl-2-fluorocyclohexan-1-imine is a synthetic organic compound characterized by the presence of an allyl group, a fluorine atom, and an imine functional group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-allyl-2-fluorocyclohexan-1-imine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cycloaddition reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of the Imine Group: The imine group is introduced by reacting the corresponding amine with an aldehyde or ketone in the presence of a dehydrating agent.
Allylation: The allyl group is introduced through a nucleophilic substitution reaction using an allyl halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(E)-N-allyl-2-fluorocyclohexan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form oximes or nitriles using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The imine group can be reduced to form amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
(E)-N-allyl-2-fluorocyclohexan-1-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (E)-N-allyl-2-fluorocyclohexan-1-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The fluorine atom may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-allyl-2-fluorocyclohexan-1-imine: Lacks the (E)-configuration, which may affect its reactivity and interactions.
N-allyl-2-chlorocyclohexan-1-imine: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
N-allyl-2-bromocyclohexan-1-imine: Contains a bromine atom, which may influence its reactivity and biological activity.
Uniqueness
(E)-N-allyl-2-fluorocyclohexan-1-imine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. The (E)-configuration also contributes to its specific chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H14FN |
---|---|
Molecular Weight |
155.21 g/mol |
IUPAC Name |
2-fluoro-N-prop-2-enylcyclohexan-1-imine |
InChI |
InChI=1S/C9H14FN/c1-2-7-11-9-6-4-3-5-8(9)10/h2,8H,1,3-7H2 |
InChI Key |
SMUQZJWFNORHHK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN=C1CCCCC1F |
Origin of Product |
United States |
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